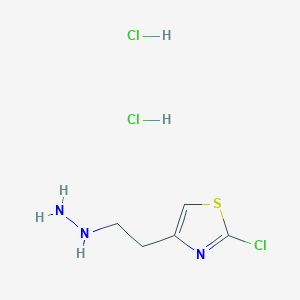
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride typically involves the reaction of 2-chloro-1,3-thiazole with hydrazine derivatives. One common method includes the reaction of 2-chloro-1,3-thiazole with 2-hydrazinylethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,3-thiazole: A precursor in the synthesis of 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride.
4-(2-Hydrazinylethyl)-1,3-thiazole: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both chloro and hydrazinylethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H10Cl3N3S |
|---|---|
Molekulargewicht |
250.6 g/mol |
IUPAC-Name |
2-(2-chloro-1,3-thiazol-4-yl)ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H8ClN3S.2ClH/c6-5-9-4(3-10-5)1-2-8-7;;/h3,8H,1-2,7H2;2*1H |
InChI-Schlüssel |
UCPZTDIDWKRJMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)Cl)CCNN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



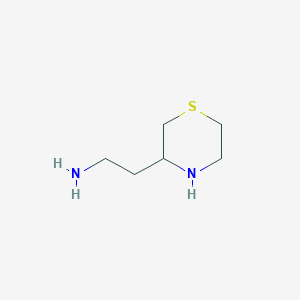


![Tert-butyl N-[1-(carbamoylmethyl)piperidin-4-YL]carbamate](/img/structure/B15304883.png)
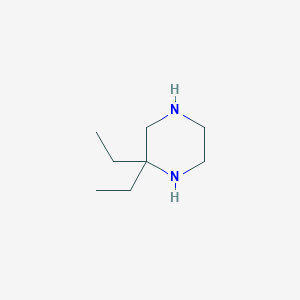

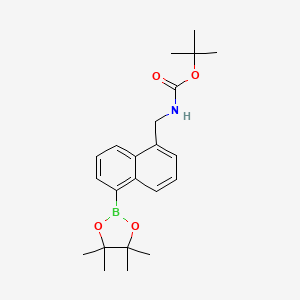
![6-(Ethenesulfonyl)-2-methyl-5h,6h,7h,8h-pyrido[4,3-d]pyrimidine](/img/structure/B15304899.png)
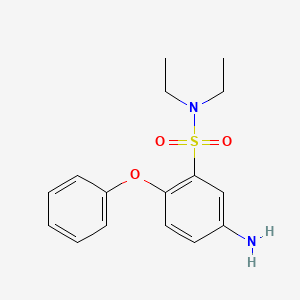
![2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15304908.png)
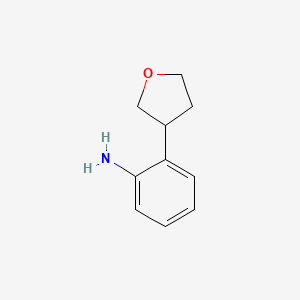

![Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15304927.png)
